4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide
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Overview
Description
4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulphonamide group attached to a phenyl ring, which is further connected to an isoindole moiety through a methylene bridge. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide typically involves multi-step organic reactions. One common method includes the reaction of phthalic anhydride with an amine to form the isoindole derivative. This intermediate is then reacted with a sulphonyl chloride in the presence of a base to yield the final product. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions and ensure high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulphonamide group to an amine, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in designing inhibitors for specific enzymes.
Mechanism of Action
The mechanism of action of 4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide involves its interaction with molecular targets such as enzymes and receptors. The sulphonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the isoindole moiety can engage in π-π interactions with aromatic amino acids, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)benzonitrile
- Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thio-2,2-difluoroacetate
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
Uniqueness
Compared to similar compounds, 4-((1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl)-N-phenylbenzenesulphonamide stands out due to its sulphonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
94136-00-2 |
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Molecular Formula |
C21H16N2O4S |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
4-[(1,3-dioxoisoindol-2-yl)methyl]-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C21H16N2O4S/c24-20-18-8-4-5-9-19(18)21(25)23(20)14-15-10-12-17(13-11-15)28(26,27)22-16-6-2-1-3-7-16/h1-13,22H,14H2 |
InChI Key |
SMUPUARPBURVSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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